methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Antagonistic Activities Against 5-HT2 Receptors
Research by Watanabe et al. (1992) has identified bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives exhibiting potent 5-HT2 antagonist activity, suggesting their potential in developing treatments for disorders mediated by the 5-HT2 receptor. These findings highlight the relevance of specific structural components, such as the triazolo and triazine rings, in enhancing the antagonistic properties against 5-HT2 receptors, potentially contributing to therapeutic strategies for psychiatric and neurological disorders (Watanabe et al., 1992).
Antimicrobial Activities
Derivatives synthesized from triazole compounds, as reported by Bektaş et al. (2007), have been found to possess significant antimicrobial activities. This study underscores the potential of such compounds in addressing antibiotic resistance, offering a foundation for the development of new antimicrobial agents. The versatility in the chemical structure of these derivatives enables the exploration of various biological targets, providing insights into the design of drugs with enhanced efficacy and specificity (Bektaş et al., 2007).
Antitumor and Antimicrobial Potential
The work of Riyadh (2011) on enaminones as precursors for creating pyrazoles and pyrimidines with antitumor and antimicrobial activities illuminates the therapeutic potential of these compounds. This research indicates the broad applicability of these chemical frameworks in developing agents with dual antitumor and antimicrobial effects, offering a promising approach to cancer therapy and infection control (Riyadh, 2011).
Antihypertensive Agents
Research into 1,2,4-triazolol[1,5-alpha]pyrimidines has indicated their potential as antihypertensive agents. The study by Bayomi et al. (1999) explores the synthesis of compounds with structural similarities to prazosin, demonstrating promising antihypertensive activity. This suggests a pathway for the development of new cardiovascular drugs based on the manipulation of the triazolopyrimidine scaffold, potentially offering alternatives to existing antihypertensive medications (Bayomi et al., 1999).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
The study of flumatinib metabolism in chronic myelogenous leukemia patients by Gong et al. (2010) provides critical insights into the metabolic pathways of antineoplastic tyrosine kinase inhibitors in humans. This research identifies the main metabolites of flumatinib, highlighting the role of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in its metabolism. Understanding the metabolic fate of such drugs is crucial for optimizing dosing regimens and minimizing adverse effects, thereby enhancing therapeutic outcomes (Gong et al., 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of similar compounds make them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antitumor activities , suggesting that they may interact with pathways related to cell proliferation and apoptosis.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Compounds with similar structures have been found to exhibit antitumor activities , suggesting that they may induce cell death in cancer cells or inhibit their proliferation.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O3/c1-34-23(33)18-5-3-2-4-17(18)22(32)30-12-10-29(11-13-30)20-19-21(26-14-25-20)31(28-27-19)16-8-6-15(24)7-9-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQGZYDTVHUALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.